molecular formula C20H14Cl2N6O2 B12203716 7-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12203716
M. Wt: 441.3 g/mol
InChI Key: KQQZGCUZXMLWNW-UHFFFAOYSA-N
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Description

The compound 7-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of tricyclic heterocycles featuring fused pyrazole, triazole, and pyrimidine rings. Substitutions at the 7- and 2-positions are critical for modulating biological activity. The 3,4-dichlorophenyl group at position 7 introduces electron-withdrawing properties, while the 3,4-dimethoxyphenyl group at position 2 provides electron-donating effects, influencing both electronic distribution and lipophilicity . Such derivatives are frequently explored as kinase inhibitors and anticancer agents due to their ability to interact with ATP-binding pockets in target proteins .

Properties

Molecular Formula

C20H14Cl2N6O2

Molecular Weight

441.3 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H14Cl2N6O2/c1-29-16-6-3-11(7-17(16)30-2)18-25-20-13-9-24-28(19(13)23-10-27(20)26-18)12-4-5-14(21)15(22)8-12/h3-10H,1-2H3

InChI Key

KQQZGCUZXMLWNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure, followed by the introduction of the dichlorophenyl and dimethoxyphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dichlorophenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.

    Substitution: Halogenation, nitration, and other substitution reactions can be carried out to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups.

Scientific Research Applications

7-(3,4-Dichlorophenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Detailed studies on its molecular pathways are essential to understand its full potential.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazolo-triazolo-pyrimidine derivatives are highly dependent on substituents at the 2- and 7-positions. Below is a comparative analysis of key analogs:

Compound Name / Substituents (Position 7 / Position 2) Key Structural Features Biological Activity / Notes Reference
Target Compound : 3,4-dichlorophenyl / 3,4-dimethoxyphenyl - Electron-withdrawing Cl groups enhance lipophilicity.
- Methoxy groups improve solubility.
Potential kinase inhibition; anticancer activity inferred from structural analogs.
7-(3,4-Dimethylphenyl)-2-ethyl () - Methyl groups increase steric bulk.
- Ethyl chain reduces aromaticity.
Not explicitly reported; likely modulates receptor selectivity.
2-[3-[(4-Chloro-3,5-dimethyl-pyrazolyl)methyl]phenyl]-7-methyl () - Chloro-pyrazole moiety introduces heterocyclic diversity.
- Methyl group enhances metabolic stability.
Unknown activity; structural complexity may impact bioavailability.
5g: 4-Chlorophenoxymethyl / Phenyl () - Chlorophenoxy group increases polarity.
- Phenyl group maintains planar structure.
Anticancer activity hypothesized based on similar scaffolds.
5h: 4-Methylphenyl / Phenyl () - Methylphenyl enhances lipophilicity.
- Unsubstituted phenyl may limit target interactions.
Lower polarity compared to target compound; possible reduced solubility.
1-(2-((Tetra-O-acetyl-D-glucopyranosyl)thio)-7H-... () - Sugar-thioether linkage drastically improves solubility.
- Acetyl groups protect against enzymatic hydrolysis.
Pro-drug potential; may enhance tissue penetration.

Physicochemical Properties

  • Lipophilicity : The target compound’s Cl and OCH₃ groups balance lipophilicity (logP ~3.5–4.0 estimated), whereas analogs with methyl/phenyl groups (e.g., 5h) exhibit higher logP (~4.5) .
  • Solubility : Glycosylated derivatives () achieve aqueous solubility >1 mg/mL, while the target compound’s dimethoxyphenyl group may offer moderate solubility (~0.1 mg/mL) .
  • Stability : Chlorinated aromatic rings enhance metabolic stability compared to alkylated analogs .

Key Research Findings

  • Synthetic Accessibility : The target compound can be synthesized via regioselective cyclization and Suzuki coupling, as demonstrated for similar derivatives .
  • Structure-Activity Relationship (SAR) :
    • Substitution at position 7 with halogens (Cl, Br) enhances kinase inhibition potency.
    • Position 2 modifications with polar groups (e.g., methoxy) improve pharmacokinetic profiles .

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